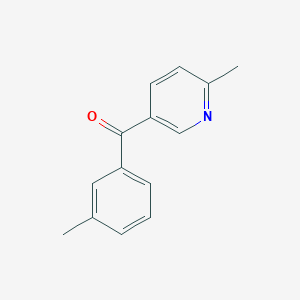

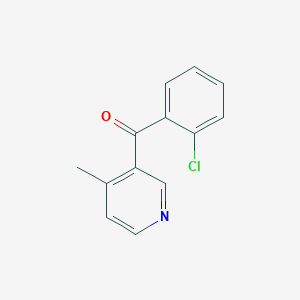

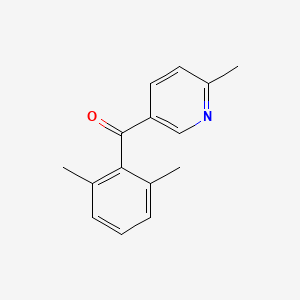

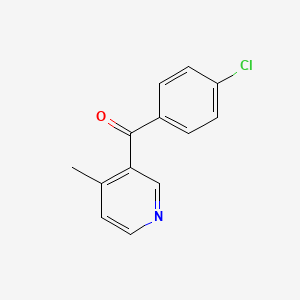

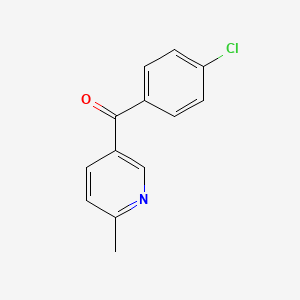

![molecular formula C16H22O5 B1392296 Ethyl 5-[4-(2-methoxyethoxy)phenyl]-5-oxovalerate CAS No. 1049131-11-4](/img/structure/B1392296.png)

Ethyl 5-[4-(2-methoxyethoxy)phenyl]-5-oxovalerate

Descripción general

Descripción

Ethyl 5-[4-(2-methoxyethoxy)phenyl]-5-oxovalerate is a chemical compound with the molecular formula C16H22O5 . It belongs to the class of esters. The compound contains a total of 43 bonds, including 21 non-H bonds, 8 multiple bonds, 11 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 aliphatic ester, 1 aromatic ketone, 1 aliphatic ether, and 1 aromatic ether .

Molecular Structure Analysis

The molecular structure of Ethyl 5-[4-(2-methoxyethoxy)phenyl]-5-oxovalerate is characterized by several functional groups. It includes an ester group (aliphatic), a ketone group (aromatic), and two ether groups (one aliphatic and one aromatic) .Aplicaciones Científicas De Investigación

Synthesis and Anti-Juvenile Hormone Activity

A study by Furuta et al. (2006) investigated the synthesis of ethyl 4-(2-aryloxyhexyloxy)benzoates and tested their activity to induce precocious metamorphosis in larvae of the silkworm. One of the analogs, phenyl analog 5, showed significant activity, comparable to a novel anti-juvenile hormone (JH) agent. The presence of the ethoxycarbonyl group was essential for its activity, indicating potential applications in disrupting insect hormone systems for pest control (Furuta et al., 2006).

Reactions with Hydrazines

In research conducted by Kurihara et al. (1980), ethyl 3-ethoxymethylene-2,4-dioxovalerate reacted with phenyl- and methylhydrazines. This study is significant in organic chemistry, showcasing how different reagents react with ethyl 3-ethoxymethylene-2,4-dioxovalerate, leading to the formation of various compounds with potential applications in chemical synthesis (Kurihara et al., 1980).

Regioselective Synthetic Route

Ashton and Doss (1993) developed a regioselective route to synthesize 3-alkyl-1-aryl-1H-pyrazole-5-carboxylates. Their study involved ethyl 2,4-dioxooctanoate and demonstrated a complete reversal of regioselectivity, indicating the potential for precise synthetic control in organic chemistry (Ashton & Doss, 1993).

Synthesis of Chiral α-Hydroxy-γ-butyrolactone

Blandin, Carpentier, and Mortreux (1998) reported on the hydrogenation of ethyl 2,4-dioxovalerate using chiral catalysts. This process provided a direct way to synthesize 2-hydroxy-4-methyltetrahydrofuran-2-one with significant enantiomeric excess, highlighting its application in the field of stereoselective synthesis (Blandin, Carpentier, & Mortreux, 1998).

Reaction with Hydrogen Peroxide

Cubbon and Hewlett (1968) explored the reaction of hydrogen peroxide with ethyl acetoacetate and ethyl 4-oxovalerate. They isolated novel peroxides, providing insights into the reactivity of these compounds and their potential use in organic synthesis and possibly in the field of polymer chemistry (Cubbon & Hewlett, 1968).

Propiedades

IUPAC Name |

ethyl 5-[4-(2-methoxyethoxy)phenyl]-5-oxopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O5/c1-3-20-16(18)6-4-5-15(17)13-7-9-14(10-8-13)21-12-11-19-2/h7-10H,3-6,11-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKOQNNGILKFDCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCC(=O)C1=CC=C(C=C1)OCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-[4-(2-methoxyethoxy)phenyl]-5-oxovalerate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.